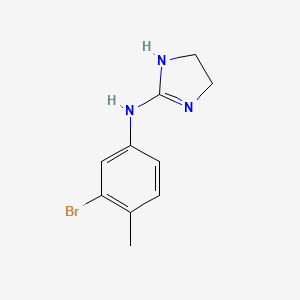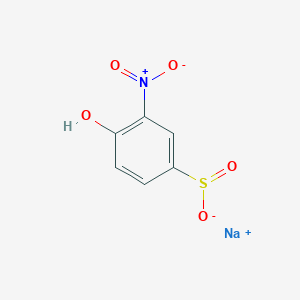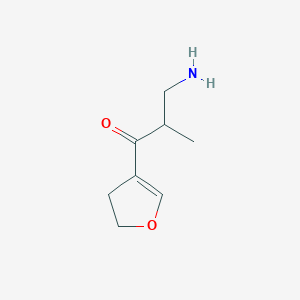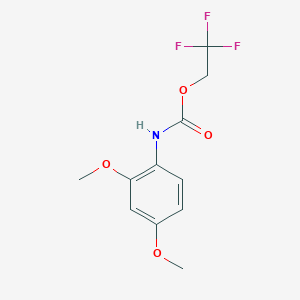
2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a trifluoroethyl group and a dimethoxyphenyl group attached to a carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate typically involves the reaction of 2,4-dimethoxyaniline with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate undergoes various types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield 2,4-dimethoxyaniline and 2,2,2-trifluoroethanol.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Hydrolysis: 2,4-dimethoxyaniline and 2,2,2-trifluoroethanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate is used in various scientific research applications, including:
Biology: In studies involving enzyme inhibition, as carbamates are known to inhibit certain enzymes.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the study of enzyme kinetics and the development of enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
- 2,2,2-trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate
Uniqueness
2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and valuable in specific research applications.
Propriétés
Numéro CAS |
1087788-85-9 |
|---|---|
Formule moléculaire |
C11H12F3NO4 |
Poids moléculaire |
279.21 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl N-(2,4-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C11H12F3NO4/c1-17-7-3-4-8(9(5-7)18-2)15-10(16)19-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) |
Clé InChI |
LXAHRHVUWGWKLI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)OCC(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13158461.png)
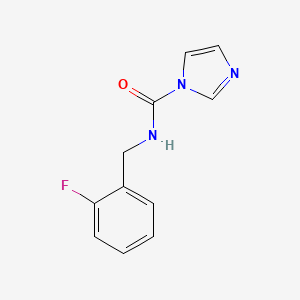
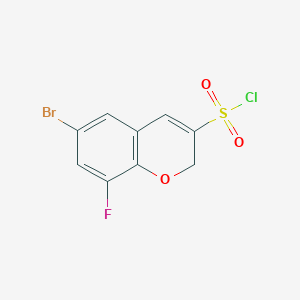
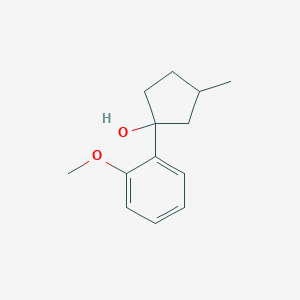

![4-([1-(Bromomethyl)cyclopropyl]methyl)oxane](/img/structure/B13158481.png)



![1-[4-(1-Aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13158510.png)
